molecular formula C9H9FO3 B1589047 Methyl 4-fluoro-2-methoxybenzoate CAS No. 204707-42-6

Methyl 4-fluoro-2-methoxybenzoate

Cat. No. B1589047
M. Wt: 184.16 g/mol
InChI Key: LJUAEPNTXDJBRX-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-methoxybenzoate (MFMB) is a synthetic organic compound that has been used in a variety of scientific research applications. MFMB has been studied for its biochemical and physiological effects, as well as its ability to act as a catalyst in various laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-fluoro-2-methoxybenzoate, a derivative of methoxybenzoate, is involved in various chemical synthesis processes. For instance, its analogs, like Methyl 4-bromo-2-methoxybenzoate, have been synthesized through multiple chemical reactions, showcasing the compound's role in complex chemical synthesis and its high purity levels in such processes (Chen Bing-he, 2008).

Biochemical Reactions and Enzymatic Studies

  • In biochemical research, compounds similar to Methyl 4-fluoro-2-methoxybenzoate, such as 3,4-Dimethoxybenzoate, are used to study enzymatic reactions. For example, enzymes from Sporomusa ovata utilize the methoxyl groups of such compounds as carbon sources in specific biochemical pathways (E. Stupperich & R. Konle, 1993).

Material Science and Liquid Crystal Research

  • In material science, derivatives of methoxybenzoate, like 4-methoxybenzoate, are synthesized to study their mesomorphic properties, particularly in the context of liquid crystals. This research contributes to our understanding of phase transitions and the effects of chemical modifications on liquid crystal properties (Hengfeng Li et al., 2010).

Thermochemical Studies

  • Thermochemical studies have been conducted on methyl methoxybenzoates, which are closely related to Methyl 4-fluoro-2-methoxybenzoate. These studies focus on determining their structural and thermochemical properties, which are crucial for various industrial and scientific applications (H. Flores et al., 2019).

Pharmacological Research

  • In pharmacological research, derivatives of Methyl 4-fluoro-2-methoxybenzoate are synthesized for potential use in imaging tyrosine kinase in cancers using positron emission tomography (PET). This highlights its relevance in developing new diagnostic tools for cancer (Min Wang et al., 2006).

Environmental Biodegradation Studies

  • Methyl 4-fluoro-2-methoxybenzoate and its analogs have been used in studies focusing on environmental biodegradation. These studies aim to understand how certain bacterial strains can degrade complex organic compounds, which is vital for environmental bioremediation (F. Bernhardt et al., 1973).

properties

IUPAC Name

methyl 4-fluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUAEPNTXDJBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437147
Record name 4-Fluoro-2-methoxybenzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-2-methoxybenzoate

CAS RN

204707-42-6
Record name Benzoic acid, 4-fluoro-2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204707-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methoxybenzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-fluoro-2-methoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2,4-difluorobenzoate (50 g, 290 mmol) in dioxane (300 mL) was added sodium methoxide (18.0 g, 333.21 mmol) and the reaction was stirred for 48 hours at 100° C. in an oil bath. The reaction mixture was cooled to room temperature and diluted with H2O (200 mL). The mixture was extracted with ethyl acetate (3×150 mL). The organic layers were combined, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford methyl 4-fluoro-2-methoxybenzoate as colorless oil (50.0 g, 92%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-2-methoxybenzoic acid (1.7 g, 10 mmol) in methanol (100 mL) was added thionyl chloride (5.73 g, 48 mmol) at 0° C. The resultant mixture was stirred for 12 hours and then solvent was evaporated in vacuo. To the residue, saturated sodium bicarbonate aqueous solution (50 mL) was added and the mixture was extracted with ethyl acetate (100 mL×3). The organic phase was dried by sodium sulfate. The mixture was filtered and the filtrate was concentrated in vacuo to give methyl 4-fluoro-2-methoxybenzoate (1.3 g, 70%).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Del Corona, G Signorelli, A Pinzetta… - European journal of …, 1993 - Elsevier
A series of amino-halogen-N-[2-aminoethyl] benzamides was synthesized and evaluated for enhancing gastric emptying. Compared to metoclopramide, domperidone and bromopride, …
Number of citations: 2 www.sciencedirect.com
CL Cioffi, S Liu, MA Wolf, PR Guzzo… - Journal of Medicinal …, 2016 - ACS Publications
… to rt, the mixture was concentrated under reduced pressure, and the resulting white solid rinsed over a plug of silica gel (CH 2 Cl 2 eluent) to afford methyl 4-fluoro-2-methoxybenzoate …
Number of citations: 12 pubs.acs.org

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